molecular formula C12H16O6 B11942497 Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate CAS No. 23033-97-8

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate

Cat. No.: B11942497
CAS No.: 23033-97-8
M. Wt: 256.25 g/mol
InChI Key: NYYROUZBOZYRNE-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate is a heterocyclic organic compound with the molecular formula C12H16O6 . It is known for its unique structure, which includes a cyclopentane ring with two keto groups and ester functionalities. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate typically involves the reaction of diethyl malonate with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4,5-dioxo-1,3-cyclopentanedicarboxylate: Similar structure but with an additional ester group.

    Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate: Similar structure with methyl ester groups instead of ethyl.

    Diethyl 2,4,5-trioxo-1,3-cyclopentanedicarboxylate: Contains an additional keto group.

Uniqueness

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate is unique due to its specific substitution pattern and the presence of both keto and ester functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .

Properties

CAS No.

23033-97-8

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

diethyl 2-methyl-4,5-dioxocyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C12H16O6/c1-4-17-11(15)7-6(3)8(10(14)9(7)13)12(16)18-5-2/h6-8H,4-5H2,1-3H3

InChI Key

NYYROUZBOZYRNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(=O)C1=O)C(=O)OCC)C

Origin of Product

United States

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